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molecular formula C9H9BrO3 B109136 Methyl 2-bromo-5-methoxybenzoate CAS No. 35450-36-3

Methyl 2-bromo-5-methoxybenzoate

Cat. No. B109136
M. Wt: 245.07 g/mol
InChI Key: VRTQLDFCPNVQNT-UHFFFAOYSA-N
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Patent
US07378428B2

Procedure details

To a solution of 2-bromo-5-methoxybenzoic acid (15.0 g) in dimethylformamide (100 ml) were added potassium bicarbonate (7.83 g) and methyl iodide (8.12 ml) and the mixture was stirred for 20 hours at room temperature. The reaction mixture was diluted with water and was extracted with a mixture of ethyl acetate and hexane (1/1). The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:1) to give the title compound (16.3 g) having the following physical data.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
8.12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](=O)(O)[O-].[K+].CI>CN(C)C=O.O>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
7.83 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
8.12 mL
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with a mixture of ethyl acetate and hexane (1/1)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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